molecular formula C9H10BrF B13561265 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

2-(Bromomethyl)-1-ethyl-4-fluorobenzene

Cat. No.: B13561265
M. Wt: 217.08 g/mol
InChI Key: OMLXDSMYTWKHHN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group attached to a benzene ring that also contains an ethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene typically involves the bromination of 1-ethyl-4-fluorobenzene. One common method is to react 1-ethyl-4-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where 1-ethyl-4-fluorobenzene is fed into a reactor along with NBS and a radical initiator. The reaction mixture is then heated to the required temperature, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethyl-4-fluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The presence of the fluorine atom can influence the electronic properties of the benzene ring, making it more susceptible to certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is unique due to the combination of the bromomethyl group and the fluorine atom on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

2-(bromomethyl)-1-ethyl-4-fluorobenzene

InChI

InChI=1S/C9H10BrF/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6H2,1H3

InChI Key

OMLXDSMYTWKHHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)CBr

Origin of Product

United States

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